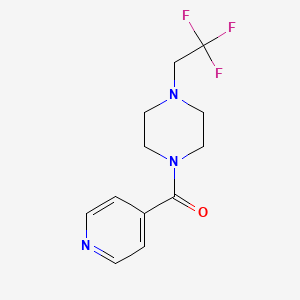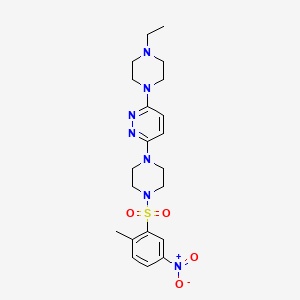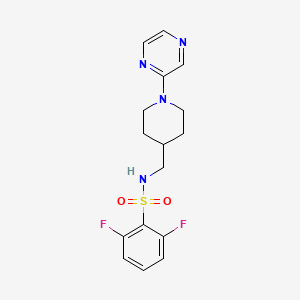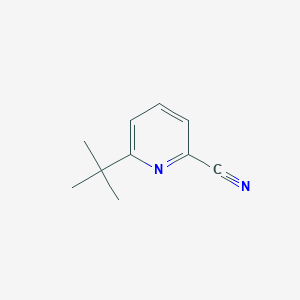
6-(tert-Butyl)picolinonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Intramolecular Charge Transfer
Intramolecular Charge Transfer in Analogues : Studies have shown that certain analogues of 6-(tert-Butyl)picolinonitrile exhibit fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This reaction is not observed in molecules with different substituents, indicating the specific role of the tert-butyl group in facilitating ICT (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).
ICT Dynamics of Rigid Analogue : Another study examined the ICT dynamics of a rigid analogue of 6-(tert-Butyl)picolinonitrile, demonstrating the role of its structure in influencing charge transfer and fluorescence properties (Park, Im, Rhee, & Joo, 2014).
Synthesis and Spectroscopic Properties
- Novel Precursors for Phthalocyanines : Research has identified derivatives of 6-(tert-Butyl)picolinonitrile as novel precursors in the synthesis of phthalocyanines, highlighting their potential in the development of new materials and chemicals (Łapok, Gut, & Nowakowska, 2013).
Coordination Chemistry
- Ligand Synthesis and Coordination Studies : A study on the synthesis of ligands using tert-butyl esters as protecting groups for picolinic acid moieties has implications for the use of such compounds in coordination chemistry, particularly in radiopharmaceutical applications (Price, Cawthray, Adam, & Orvig, 2014).
Photophysical Properties
- Photosensitizers for Photodynamic Therapy : Certain iodinated derivatives of 6-(tert-Butyl)picolinonitrile have been synthesized and characterized for use as photosensitizers in photodynamic therapy, demonstrating significant potential in medical applications (Cyza, Gut, Łapok, Solarski, Knyukshto, Kępczyński, & Nowakowska, 2018).
Propriétés
IUPAC Name |
6-tert-butylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTRGBQIDGXNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)picolinonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

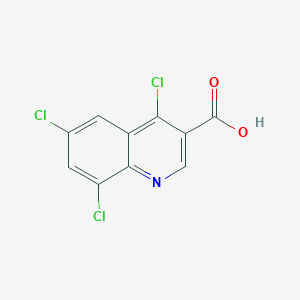
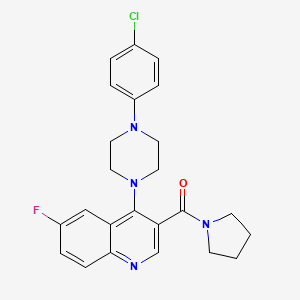
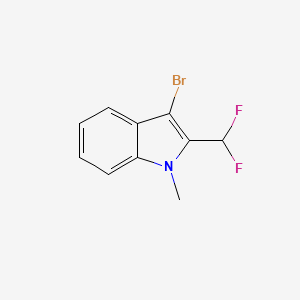
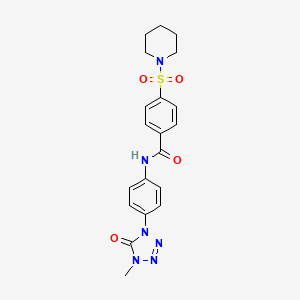
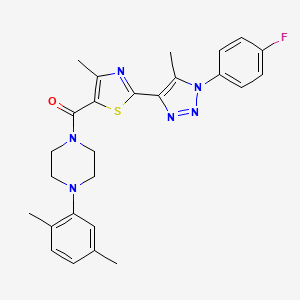
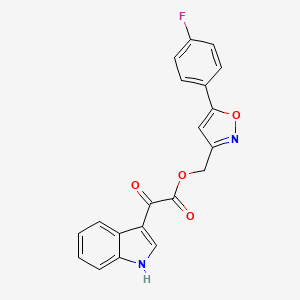
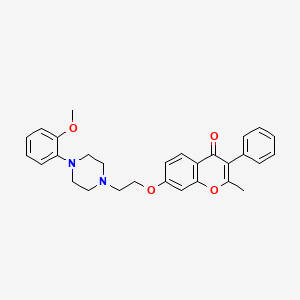
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)
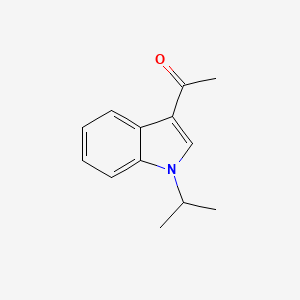
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)
